2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

Stereoelectronic dechlorination selectivity Fluorodioxole monomer synthesis Cis-trans isomerization catalysis

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane (CAS 60644-92-0), also referred to as 4,5-dichloroperfluoro(2,2-dimethyl-1,3-dioxolane) or PDD-Cl (Dioxolane 418), is a perhalogenated heterocyclic intermediate belonging to the fluorinated 1,3-dioxolane class. Its molecular formula is C₅Cl₂F₈O₂ (MW 314.95 g/mol), and it is characterized by two geminal trifluoromethyl groups at the 2-position and a mixed chloro-fluoro substitution pattern (Cl/F) at the 4- and 5-positions.

Molecular Formula C5Cl2F8O2
Molecular Weight 314.94 g/mol
CAS No. 60644-92-0
Cat. No. B1265632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
CAS60644-92-0
Molecular FormulaC5Cl2F8O2
Molecular Weight314.94 g/mol
Structural Identifiers
SMILESC1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)Cl)(F)Cl
InChIInChI=1S/C5Cl2F8O2/c6-2(8)3(7,9)17-1(16-2,4(10,11)12)5(13,14)15
InChIKeyPQTSJAIWJYMBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane (CAS 60644-92-0) – Core Identity and Procurement-Relevant Profile


2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane (CAS 60644-92-0), also referred to as 4,5-dichloroperfluoro(2,2-dimethyl-1,3-dioxolane) or PDD-Cl (Dioxolane 418), is a perhalogenated heterocyclic intermediate belonging to the fluorinated 1,3-dioxolane class [1]. Its molecular formula is C₅Cl₂F₈O₂ (MW 314.95 g/mol), and it is characterized by two geminal trifluoromethyl groups at the 2-position and a mixed chloro-fluoro substitution pattern (Cl/F) at the 4- and 5-positions . This specific halogen arrangement renders the compound the direct and industrially validated precursor to 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (PDD, CAS 37697-64-6), the essential monomer for Teflon™ AF amorphous fluoropolymers [2]. Commercially, the compound is supplied as a clear liquid with a boiling point of 88–90 °C, density of ~1.587 g/cm³, and available purity grades ranging from 95% to ≥99% [1].

Primary role PDD monomer synthesis via direct dechlorination
Critical specification trans isomer ratio determines dechlorination yield
Procurement context Fluoropolymer-grade intermediate, not a generic dioxolane

Why 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane Cannot Be Replaced by Generic Dioxolane Analogs


The mixed 4,5-dichloro-4,5-difluoro substitution pattern in this compound is not an arbitrary structural feature—it is the mechanistic basis for its sole viable synthetic role as a PDD precursor. Only the trans isomer of this specific dioxolane undergoes productive dechlorination to the corresponding dioxole; the cis isomer is stereoelectronically incapable of forming the olefinic product [1]. Furthermore, attempts to dechlorinate this compound using conventional zinc or magnesium methods (as described in the prior art by Resnick, U.S. Pat. No. 3,865,845) gave erratic results—yields ranging from satisfactory to zero across replicate runs—due to the destabilizing effect of the vicinal fluorine atoms on the dechlorination transition state [2]. Alternative dioxolane precursors such as 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane (CAS 64499-81-6) lack the essential 4,5-fluorine substituents and require an additional halogen-exchange fluorination step (e.g., SbF₃/SbCl₅ at elevated temperature) before dechlorination can proceed, introducing yield losses, hazardous reagent handling, and purification complexity. These structural and stereochemical constraints mean that in-class substitution without explicit re-validation of isomer ratio, dechlorination protocol, and downstream monomer purity is not scientifically defensible.

The cis isomer does not undergo dechlorination; only the trans isomer leads to monomer. A batch with low trans content may yield zero product.
Conventional zinc or magnesium dechlorination methods produce erratic yields and may fail entirely for this fluorinated substrate.
The tetrachloro analog (CAS 64499-81-6) requires a hazardous SbF₃ fluorination step before dechlorination, introducing additional synthesis and safety complexity.

Quantitative Evidence Guide – Head-to-Head Differentiation of 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane (CAS 60644-92-0)


Trans-Stereoisomer Requirement for Dechlorination – Cis vs. Trans Reactivity

Dechlorination of 4,5-dichloro-4,5-difluoro-1,3-dioxolane to the corresponding 1,3-dioxole is stereochemically gated: only the trans isomer is competent for dechlorination, while the cis isomer is unreactive [1]. In a demonstrated example, a starting mixture of 65:35 trans/cis was isomerized using an aluminum chlorofluoride catalyst at 25 °C, shifting the ratio to 87:13 after 2 hours [1]. A further isomerized batch achieving 89.9% trans was then successfully dechlorinated with Mg/Br₂/THF to yield perfluoro-2,2-dimethyl-1,3-dioxole (PDD) [1]. This stereochemical gate is unique to the 4,5-dichloro-4,5-difluoro substitution pattern; tetrachloro analogs (e.g., CAS 64499-81-6) do not exhibit this cis/trans differentiation and require fundamentally different reaction pathways.

Cis vs. Trans Reactivity Gate
Head-to-head
Only the trans isomer dechlorinates to PDD; cis is unreactive. Starting trans/cis 65:35 enriched to 87:13 with Al chlorofluoride catalyst at 25 °C.
Trans content gates monomer yield.
Specify isomer ratio at procurement to avoid batch failure.
Stereoelectronic dechlorination selectivity Fluorodioxole monomer synthesis Cis-trans isomerization catalysis

Dechlorination Yield Reproducibility – Hg-Promoted Mg Process vs. Prior Art (Resnick)

The dechlorination of 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane to PDD using the improved Mg/Hg/I₂/THF system (U.S. Patent 4,393,227) delivers a PDD yield of 77.3% at 77.5% conversion in one described example, and 50% yield at 99% conversion in another [1]. This stands in direct contrast to the prior art method (Resnick, U.S. 3,865,845), which the patent explicitly characterizes as 'erratic; the desired product is in some runs obtained in satisfactory yields, while in other runs it is obtained either in low yields or not at all' [1]. The improved process further yields PDD with a purity exceeding 99.4% as measured by gas chromatography and infrared spectroscopy [1]. Without the mercury-based promoter and controlled distillation protocol, the dechlorination of this specific substrate is unreliable, a problem not observed with non-fluorinated vicinal dichlorides.

PDD Yield Reproducibility
Head-to-head
Improved Mg/Hg/I₂/THF process: PDD yield 50–77%, purity >99.4%. Prior art (Resnick): yields erratic, often low or zero.
Process reliability directly affects polymer-grade output.
Only the Hg-promoted protocol gives reproducible results.
Reductive dechlorination yield Magnesium-mediated dehalogenation Process reproducibility

Boiling Point Differential Enabling Distillative Process Integration vs. Direct PDD Handling

The target compound exhibits a boiling point of 88–90 °C (atmospheric pressure), placing it advantageously between the reaction solvent tetrahydrofuran (BP 67 °C) and the dechlorination product PDD (BP 32–33 °C) [1]. This thermal separation window enables sequential distillation: THF is removed first, followed by PDD, leaving unreacted starting material and high-boiling impurities in the pot. In contrast, direct procurement and handling of the PDD monomer itself (BP 32–33 °C in vendor specifications; ~43 °C predicted at 760 mmHg ) requires pressurized or low-temperature storage to prevent evaporative loss and presents greater flammability risk (flash point approximately −15 °C). The higher-boiling tetrachloro analog (CAS 64499-81-6, BP ~56 °C at 25 mmHg) cannot be directly dechlorinated to PDD and introduces an additional fluorination step.

Boiling Point Separation Window
Reported
Δ ~55 °C Target BP 88–90 °C vs. PDD BP 32–33 °C. THF (67 °C) enables sequential distillation.
Supports on-demand monomer generation and reduces cold-chain logistics.
Higher-boiling tetrachloro analog cannot be directly dechlorinated.
Process-scale distillation Boiling point separation Fluorinated intermediate handling

Halogen Substitution Pattern Advantage – Direct Dechlorination vs. Multistep Fluorination–Dechlorination

The 4,5-dichloro-4,5-difluoro pattern is a designed synthetic intermediate: the chlorine atoms serve as leaving groups in reductive dechlorination, while the fluorine atoms remain in place to yield the perfluorinated dioxole product PDD [1]. The alternative tetrachloro precursor 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane (CAS 64499-81-6, MW 347.85) must first undergo partial fluorination (e.g., SbF₃/SbCl₅ at ~120 °C) to introduce fluorine at the 4- and 5-positions before dechlorination can proceed [2]. This two-step sequence introduces a hazardous reagent (SbF₃, toxic), generates mixed antimony halide waste, and reduces overall yield. The mixed Cl/F compound bypasses this fluorination step entirely, providing direct access to PDD in a single dechlorination operation.

Route Step Efficiency
Head-to-head
Mixed Cl/F intermediate: one-step dechlorination to PDD. Tetrachloro analog: two steps (SbF₃ fluorination + dechlorination).
Eliminates hazardous halogen-exchange unit operation.
Selecting the Cl/F pattern reduces EHS burden and cumulative yield loss.
Halogen-exchange fluorination Synthetic route efficiency Perfluorodioxole monomer preparation

Polymer-Grade Purity Requirement – Quantified Impact on Teflon™ AF Dielectric Performance

The purity of the PDD monomer derived from this intermediate directly governs the performance characteristics of Teflon™ AF copolymers. PDD produced via the improved dechlorination process achieves >99.4% purity by GC and IR [1]. Teflon™ AF 2400 (87 mol% PDD) exhibits a dielectric constant of 1.89–1.90 at 1 MHz, the lowest of any known fluoropolymer , and a refractive index of 1.29 . These extreme values are attainable only when the PDD monomer meets stringent purity specifications; residual chlorinated impurities from incomplete dechlorination or isomer contamination would introduce dipole moments that elevate the dielectric constant and compromise optical clarity. Commercial specifications for the dioxolane precursor range from 95% (standard research grade) to ≥99% (polymer-grade from UniPo) [2]; the latter is recommended for applications demanding the full dielectric and optical performance spectrum.

Purity-Driven Dielectric Impact
Specification review
Dielectric constant 1.89–1.90 For Teflon™ AF 2400 derived from PDD with >99.4% purity. Lower purity erodes this performance.
Precursor purity is the gatekeeper for polymer dielectric and optical properties.
≥99% grade recommended for low-k dielectric or fiber cladding use.
Monomer purity specification Fluoropolymer dielectric constant Teflon AF optical properties

High-Value Application Scenarios for 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane (CAS 60644-92-0)


PDD Monomer Production for Teflon™ AF Amorphous Fluoropolymers (Optical Fiber Cladding and Low-k Dielectrics)

This is the canonical and highest-volume use case. The compound is dechlorinated via the Mg/Hg/I₂/THF protocol to yield PDD at 50–77% isolated yield with >99.4% purity [1]. The resulting PDD is copolymerized with tetrafluoroethylene (TFE) to produce Teflon™ AF 2400 (87 mol% PDD, dielectric constant 1.89–1.90) or AF 1600 (65 mol% PDD) . These amorphous perfluoropolymers are irreplaceable in optical fiber cladding (refractive index 1.29), 157-nm photolithography pellicles, and ultra-low-k dielectric coatings for high-frequency electronics. The trans isomer enrichment (≥87% trans) is mandatory prior to dechlorination to achieve viable monomer yields [2].

Corrosion-Resistant Perfluoroelastomer Seals, Gaskets, and Linings via PDD-TFE Copolymers

PDD-TFE copolymers derived from this precursor exhibit outstanding chemical inertness, including resistance to hydrogen fluoride and other corrosive media [1]. The amorphous, non-crystallizable nature of PDD-rich copolymers enables fabrication of transparent, chemically resistant seals and linings for semiconductor wet-process equipment and chemical processing plants. The boiling point of the dioxolane precursor (88–90 °C) facilitates safe storage and transport, with on-site dechlorination to the volatile PDD monomer immediately prior to polymerization, minimizing monomer degradation and hazardous material inventory .

High-Purity Fluorinated Building Block for Specialty Organofluorine Synthesis

Beyond its role as a PDD precursor, the compound serves as a versatile fluorinated synthon. The chlorine atoms at the 4- and 5-positions are susceptible to nucleophilic substitution and cross-coupling chemistry, while the geminal bis(trifluoromethyl) group provides exceptional metabolic stability and lipophilicity (calculated LogP 3.58) [1]. This combination makes it a candidate intermediate for introducing a heavily fluorinated dioxolane motif into pharmaceutical and agrochemical candidates. The compound's availability at 95–99% purity from multiple commercial suppliers (e.g., AKSci, Alfa Chemistry, UniPo) enables its use in medicinal chemistry discovery programs where fluorinated heterocycles are prioritized for metabolic blocking.

Gas Separation Membrane Precursor – High-Permeability Perfluoropolymer Films

Teflon™ AF and related PDD-based copolymers exhibit exceptionally high gas permeability coefficients due to their high fractional free volume, a direct consequence of the bulky bis(trifluoromethyl)dioxole repeat unit [1]. The precursor's role in delivering high-purity PDD monomer is critical because residual chlorinated impurities from incomplete dechlorination would reduce free volume and compromise permeability-selectivity trade-offs. For CO₂ capture and gas separation membrane research, procurement of the ≥99% purity grade of this precursor is recommended to ensure reproducible membrane casting and performance benchmarking .

Application
Selection Property
Validation Focus
PDD monomer for Teflon™ AF
trans isomer enrichment capability
Dechlorination yield and polymer optical/dielectric benchmarks
Corrosion-resistant seals & linings
Boiling point enables safe on-site conversion
Chemical resistance and transparency after copolymerization
Organofluorine building block
Gem‑bis(trifluoromethyl) motif for metabolic stability
Reactivity of 4,5‑chlorine atoms in cross‑coupling chemistry
Gas separation membrane research
Precursor purity grade (≥99%)
Free volume and permeability‑selectivity benchmarking
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